molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1529550
M. Wt: 171.56 g/mol
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is part of the pyrrolopyrazine family, which has been widely exhibited in different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine consists of a pyrrole ring and a pyrazine ring . The linear formula of this compound is C6H3N3ClF .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine are not clearly recognized .

Scientific Research Applications

Optical and Thermal Properties in Organic Materials

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine and its derivatives, particularly dipyrrolopyrazine (DPP) derivatives, have been studied for their optical and thermal properties. These compounds, synthesized through regio-selective amination reactions, show potential as organic materials for optoelectronic applications due to their promising optical properties (Meti et al., 2017).

Role in Medicinal Chemistry

In medicinal chemistry, fluorinated pyrazoles, which include 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine derivatives, are valued as building blocks. Their functional groups allow for diverse chemical reactions, making them useful in synthesizing a range of medicinal compounds (Surmont et al., 2011).

Anticancer Activity

Fluoro-substituted pyrazine compounds, closely related to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have shown promising anticancer activity. These compounds have been effective against various human cancer cell lines, suggesting their potential in cancer treatment (Hammam et al., 2005).

Photophysical Properties in Fluorophores

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine derivatives have been explored in the development of push-pull pyrazine fluorophores. These compounds exhibit strong emission solvatochromism and are potentially valuable for intramolecular charge transfer applications (Hoffert et al., 2017).

Antimalarial Activity

Derivatives of pyrrolopyrazine, similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have shown significant antimalarial activity. These compounds were effective against Plasmodium falciparum strains, indicating their potential in developing new antimalarial drugs (Guillon et al., 2004).

Synthesis and Tuberculostatic Activity

Studies have focused on synthesizing 2-chloro-3-cyanopyrazine, closely related to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, and evaluating its tuberculostatic activity. These pyrazine derivatives have shown promise in treating tuberculosis (Foks et al., 2005).

In Vitro Anti-Inflammatory Activity

Pyrrolo[1,2-a]pyrazines, structurally similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, have been synthesized and demonstrated moderate in vitro anti-inflammatory effects. These findings suggest their potential use as anti-inflammatory agents (Zhou et al., 2013).

Antibacterial Applications

Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potent antibacterial activity against human pathogens. These findings highlight the potential of pyrazine derivatives, including those similar to 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, in developing new antibiotics (Roymahapatra et al., 2012).

Safety And Hazards

The safety and hazards of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine are not clearly recognized .

Future Directions

The development of pyrrolopyrazine derivatives, including 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine, is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture .

properties

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRYIYEWUUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
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Reactant of Route 5
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Reactant of Route 6
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